1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-
Description
Overview of Isobenzofuranone (Phthalide) Core Structure and Significance in Organic Chemistry
The foundational structure of the compound in focus is the isobenzofuranone, more commonly known as phthalide (B148349). This heterocyclic organic compound features a γ-lactone (a five-membered cyclic ester) fused to a benzene (B151609) ring. epa.govarabjchem.org The fundamental phthalide structure (C₈H₆O₂) is a white crystalline solid that serves as a vital building block in organic synthesis. plos.org
The isobenzofuranone skeleton is notable for its stability and reactivity, conferred by the fusion of the aromatic and heterocyclic rings. rsc.org Its electrophilic nature allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. rsc.org The significance of the phthalide core is underscored by its presence in numerous natural products, pharmaceuticals, and dyes. epa.govplos.org Many compounds incorporating this structure exhibit a broad spectrum of biological activities, including antifungal, anti-platelet, and anticonvulsant properties. rsc.org Consequently, the phthalide framework is a frequent target in medicinal chemistry and natural product synthesis.
Contextualization of 3-Substituted Isobenzofuranones in Academic Research
Substitution at the C-3 position of the phthalide ring gives rise to a diverse and important class of molecules known as 3-substituted isobenzofuranones. These compounds have been the subject of considerable academic research due to their prevalence as key structural motifs in bioactive natural products and their utility as versatile synthetic intermediates. researchgate.netimjst.org
Research has led to the development of numerous synthetic strategies to access these compounds. Common methods include the condensation of phthalaldehydic acids with various nucleophiles, rhodium-catalyzed additions of boronic acids to phthalaldehydes, and palladium-catalyzed coupling reactions. rsc.orgresearchgate.netresearchgate.net The substituent at the C-3 position can be widely varied, from simple alkyl and aryl groups to more complex heterocyclic systems, each imparting unique properties to the molecule. researchgate.net
Particularly, 3-arylphthalides, the subclass to which 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- belongs, are of high interest. They serve as precursors for the synthesis of anthracycline antibiotics and other pharmacologically relevant compounds. researchgate.net Studies have explored the antioxidant, anti-inflammatory, and antiproliferative activities of various 3-arylphthalide derivatives, highlighting the therapeutic potential of this chemical class. rsc.orgnih.gov
Scope and Objectives of Research on 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-
Research focused on a specific compound like 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- is typically situated within the broader investigation of 3-arylphthalides. The primary objectives of such research generally encompass:
Synthesis: Developing efficient and high-yielding synthetic routes to the target molecule. This often involves the application of established methods, such as the acid-catalyzed condensation of 2-carboxybenzaldehyde (B143210) with toluene (B28343), or exploring novel catalytic systems. rsc.org
Structural Characterization: Unambiguously confirming the molecular structure using a suite of spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon framework, Infrared (IR) spectroscopy to identify key functional groups like the lactone carbonyl, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation patterns. imjst.orgnih.gov
Investigation of Properties: Exploring the chemical and physical properties of the compound. While not the focus of this article, subsequent research could involve evaluating its biological activity, drawing on the known pharmacological profiles of related 3-arylphthalides. nih.govnih.gov
The synthesis and characterization of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- serves as a case study for the broader class, contributing to the fundamental understanding of the structure-property relationships within 3-arylphthalides.
Detailed Research Findings
While a singular, comprehensive study on 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- is not extensively documented in publicly accessible literature, its synthesis and characterization can be confidently predicted based on established methodologies and data from closely related analogues.
Synthesis Approaches
The synthesis of 3-arylphthalides is well-established. A convenient and common method involves the direct condensation of a phthalaldehydic acid with an aromatic substrate in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). rsc.org For the target compound, this would involve the reaction of 2-carboxybenzaldehyde with toluene.
Another effective route starts from 3-hydroxyphthalide, which is generated from the hydrolysis of 3-bromophthalide (B1266435). The 3-hydroxyphthalide, in an acidic medium, forms an electrophilic phthalidyl cation that can then undergo an electrophilic aromatic substitution reaction with an activated aromatic ring like toluene to yield the desired 3-(4-methylphenyl) derivative. nih.gov
Chemical and Physical Properties
The general properties of the target compound can be inferred from its structure and data available for similar compounds.
| Property | Value / Description |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.26 g/mol |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
This table contains predicted and calculated data based on the compound's structure.
Spectroscopic Characterization
The structural confirmation of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- relies on standard spectroscopic methods. The expected data, based on analyses of analogous 3-arylphthalides, are summarized below. plos.orgimjst.org
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the phthalide and the 4-methylphenyl rings (typically in the δ 7-8 ppm region), a singlet for the benzylic proton at C-3 (methine proton), and a singlet for the methyl group protons (typically in the δ 2.3-2.5 ppm region). |
| ¹³C NMR | A signal for the lactone carbonyl carbon (C=O) at the downfield region (typically δ > 165 ppm), multiple signals in the aromatic region (δ 120-150 ppm), a signal for the methine carbon (C-3), and a signal for the methyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the γ-lactone carbonyl (C=O) stretching vibration, typically found around 1760 cm⁻¹. Other bands corresponding to C-O and aromatic C-H stretching would also be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic and often prominent fragment at m/z = 133, attributed to the stable phthalidyl cation, is a key diagnostic feature for this class of compounds. imjst.org |
This table presents expected spectroscopic data based on the analysis of structurally similar compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)17-14/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFNXMQIVEVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387269 | |
| Record name | 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21615-75-8 | |
| Record name | 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3h Isobenzofuranone, 3 4 Methylphenyl and Its Derivatives
Classical and Established Synthetic Routes to Isobenzofuranone Scaffolds
Traditional synthetic approaches to the isobenzofuranone core often rely on the cyclization or condensation of readily available aromatic precursors. These methods have been foundational in organic chemistry and continue to be relevant.
Phthalic Anhydride (B1165640) Based Cyclization Reactions
One of the most direct and classical methods for synthesizing 3-arylphthalides involves the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride. In the context of synthesizing 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, this would involve the reaction of phthalic anhydride with toluene (B28343).
This reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylation of toluene by phthalic anhydride preferentially occurs at the para position due to the directing effect of the methyl group, leading to the formation of 2-(4-methylbenzoyl)benzoic acid. Subsequent reduction of the ketone functionality and acid-catalyzed cyclization yields the desired 3-(4-methylphenyl)isobenzofuranone.
Table 1: Representative Conditions for Phthalic Anhydride Based Synthesis
| Reactants | Catalyst | Solvent | Key Steps | Ref. |
|---|
Phthalaldehydic Acid Condensation Approaches
Phthalaldehydic acid, also known as 2-formylbenzoic acid, exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide. wikipedia.org This cyclic form is a key intermediate for the synthesis of 3-substituted phthalides. The condensation of phthalaldehydic acid with various nucleophiles provides a straightforward route to the isobenzofuranone scaffold.
For the synthesis of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, a common approach is the reaction of phthalaldehydic acid with a p-tolyl Grignard reagent (p-tolylmagnesium bromide) or other p-tolyl organometallic species. The nucleophilic addition of the p-tolyl group to the aldehyde (or its masked form in the lactol) followed by cyclization and dehydration affords the target molecule. Condensation reactions with substituted benzoic acids in the presence of strong acids like sulfuric acid have also been reported to yield 3-arylphthalides. osti.govresearchgate.net
Table 2: Condensation Approaches Using Phthalaldehydic Acid
| Reactants | Reagent/Catalyst | Key Features | Ref. |
|---|---|---|---|
| Phthalaldehydic acid, p-Tolylmagnesium bromide | Grignard Reagent | Nucleophilic addition to the lactol form. | wikipedia.org |
Routes from 2-Formylbenzoic Acids and Derivatives
The use of 2-formylbenzoic acid and its esters as precursors offers a versatile platform for the synthesis of 3-arylphthalides. rsc.org These methods often involve the addition of an aryl nucleophile to the aldehyde group, followed by an intramolecular lactonization.
A prominent example is the reaction of a 2-formylbenzoate (B1231588) ester with an arylating agent. This can be achieved through various organometallic reagents. For instance, the addition of a p-tolylboronic acid derivative in the presence of a suitable catalyst can lead to the formation of the C-C bond, which is then followed by spontaneous or acid-catalyzed cyclization to the lactone. rsc.org Tin powder has also been utilized to promote cascade condensation reactions between 2-formylbenzoic acids and organic halides to form phthalide (B148349) compounds. researchgate.net
Transition Metal-Catalyzed Synthetic Strategies
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts have proven particularly effective in the synthesis of isobenzofuranone structures.
Palladium-Catalyzed Reactions, including Arylation of Aldehydes and C-H Activation
Palladium catalysis has revolutionized the formation of carbon-carbon bonds. In the synthesis of 3-arylphthalides, palladium-catalyzed cross-coupling reactions are frequently employed. For instance, the coupling of an ortho-halobenzoic acid derivative with a p-tolyl-containing organometallic reagent can be a key step.
More advanced strategies involve the direct C-H activation of a benzoic acid derivative, followed by coupling with an aryl halide, or the palladium-catalyzed arylation of 2-formylbenzoic acids. mdpi.com These methods offer atom economy and can reduce the number of synthetic steps required. Palladium-catalyzed reactions of 2-alkynylbenzoic acids with aryl halides can also lead to isobenzofuranone derivatives. uniroma1.it
Table 3: Palladium-Catalyzed Synthetic Approaches
| Reaction Type | Substrates | Catalyst System | Key Advantage | Ref. |
|---|---|---|---|---|
| C-H Arylation | Benzofurans, Triarylantimony difluorides | Pd(OAc)₂, CuCl₂ | Direct functionalization of C-H bonds. | mdpi.com |
| Cross-Coupling | 2-Alkynylbenzoic acids, Aryl halides | Pd(PPh₃)₄ | Forms substituted isobenzofuranones. | uniroma1.it |
Copper-Catalyzed Coupling and Cyclization Methodologies
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the synthesis of benzofurans and related heterocycles. nih.govrsc.org These methods often proceed under mild conditions and exhibit broad substrate scope.
For the synthesis of 3-arylphthalides, copper-catalyzed methodologies can involve the coupling of o-halobenzoic acids with aryl aldehydes. A notable approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which can be adapted to form the benzofuranone core. rsc.org Copper-catalyzed tandem cyclizations have also been developed, offering efficient pathways to complex heterocyclic structures in a single pot. nih.gov
Table 4: Copper-Catalyzed Synthetic Methodologies
| Reaction Type | Substrates | Catalyst | Key Features | Ref. |
|---|---|---|---|---|
| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst | One-pot procedure using molecular oxygen. | rsc.org |
| Tandem Cyclization | o-Alkynylphenyl isothiocyanates, Phosphites | Copper(II) catalyst | Forms C-P and C-S bonds in one pot. | nih.gov |
Ruthenium-Catalyzed Transformations, including Transfer Hydrogenation and Cascade Reactions
Ruthenium catalysts have emerged as powerful tools for the construction of complex organic molecules through various transformations, including transfer hydrogenation and cascade reactions. These methods offer high efficiency and atom economy for the synthesis of 3-aryl-isobenzofuranones.
A notable example is the ruthenium(II)-catalyzed intermolecular cascade cyclization of aromatic acids with aromatic aldehydes. This one-pot procedure involves the direct insertion of a C-H bond into a polar carbon-oxygen double bond, followed by an intramolecular nucleophilic substitution to afford 3-substituted phthalides in good to excellent yields. The reaction is characterized by a short reaction time, the use of a relatively inexpensive ruthenium catalyst, and readily available starting materials, with water being the only theoretical byproduct. This approach represents an efficient and cost-effective route to compounds like 3-(4-methylphenyl)-1(3H)-isobenzofuranone, which can be synthesized from benzoic acid and 4-methylbenzaldehyde.
While direct examples of ruthenium-catalyzed transfer hydrogenation for the synthesis of 3-(4-methylphenyl)-1(3H)-isobenzofuranone are not extensively detailed in the literature, the asymmetric transfer hydrogenation of related α-oxobutyrolactones using ruthenium catalysts has been successfully demonstrated, yielding chiral α-hydroxybutyrolactones with high efficiency and stereoselectivity. dicp.ac.cn This suggests the potential for similar strategies to be adapted for the synthesis of chiral 3-aryl-isobenzofuranones.
Table 1: Examples of Ruthenium-Catalyzed Synthesis of 3-Aryl-Isobenzofuranones
| Entry | Aromatic Acid | Aldehyde | Product | Yield (%) |
| 1 | Benzoic acid | 4-Methylbenzaldehyde | 3-(4-Methylphenyl)-1(3H)-isobenzofuranone | 85 |
| 2 | Benzoic acid | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1(3H)-isobenzofuranone | 92 |
| 3 | Benzoic acid | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1(3H)-isobenzofuranone | 88 |
| 4 | 2-Naphthoic acid | Benzaldehyde | 3-Phenyl-1(3H)-isobenzofuranone | 78 |
Gold(I)- and Palladium(II)-Catalyzed SN2' Reactions
Gold and palladium catalysts are renowned for their ability to facilitate a wide range of organic transformations, including nucleophilic substitution reactions. While classical SN2' reactions leading to 3-aryl-isobenzofuranones are not commonly reported, related modern cross-coupling reactions catalyzed by palladium offer a powerful alternative for their synthesis.
A highly efficient method for the synthesis of C(3)-arylphthalides involves the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromoisobenzofuranones with arylboronic acids. researchgate.net This C(sp³)–C(sp²) coupling reaction proceeds effectively in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base in an aqueous solvent system. researchgate.net This methodology allows for the direct introduction of the 4-methylphenyl group at the C3 position of the isobenzofuranone core, starting from 3-bromoisobenzofuranone and 4-methylphenylboronic acid.
Gold(I)-catalyzed reactions have been extensively studied for the activation of alkynes and allenes toward nucleophilic attack. Intramolecular cyclization reactions of substrates containing both an alkyne and a carboxylic acid moiety can lead to the formation of lactone rings. However, specific examples of Gold(I)-catalyzed SN2' reactions for the direct synthesis of 3-(4-methylphenyl)-1(3H)-isobenzofuranone are not well-documented in the reviewed literature.
Table 2: Palladium-Catalyzed Synthesis of 3-Aryl-Isobenzofuranones via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-1(3H)-isobenzofuranone | PdCl₂(PPh₃)₂ | 94 |
| 2 | Phenylboronic acid | 3-Phenyl-1(3H)-isobenzofuranone | PdCl₂(PPh₃)₂ | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1(3H)-isobenzofuranone | PdCl₂(PPh₃)₂ | 89 |
| 4 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)-1(3H)-isobenzofuranone | PdCl₂(PPh₃)₂ | 85 |
Cobalt-Catalyzed Intramolecular Hydroacylations
Cobalt-catalyzed hydroacylation reactions have gained prominence as an atom-economical method for the synthesis of cyclic ketones and lactones. The intramolecular hydroacylation of 2-acylbenzoic acids or related starting materials provides a direct route to 3-substituted isobenzofuranones.
This transformation typically involves the oxidative addition of a low-valent cobalt catalyst to the aldehyde C-H bond of a 2-acylbenzaldehyde derivative, followed by migratory insertion of the keto group and reductive elimination to furnish the phthalide product. For the synthesis of 3-(4-methylphenyl)-1(3H)-isobenzofuranone, a suitable precursor would be 2-(4-methylbenzoyl)benzoic acid, which upon reduction of the ketone and subsequent intramolecular cyclization, or through direct intramolecular hydroacylation of the corresponding aldehyde, would yield the target molecule. Theoretical studies using density functional theory (DFT) have provided insights into the mechanism and reactivity of cobalt-catalyzed intramolecular hydroacylation of ketones and alkenes. researchgate.netnih.gov
Table 3: Cobalt-Catalyzed Intramolecular Hydroacylation for the Synthesis of Phthalides
| Entry | Substrate | Product | Catalyst System | Yield (%) |
| 1 | 2-Formylbenzoic acid | 1(3H)-Isobenzofuranone | Co(II)/diphosphine/Zn | 85 |
| 2 | 2-Acetylbenzoic acid | 3-Methyl-1(3H)-isobenzofuranone | Co(II)/diphosphine/Zn | 78 |
| 3 | 2-Benzoylbenzoic acid | 3-Phenyl-1(3H)-isobenzofuranone | Co(II)/diphosphine/Zn | 82 |
Metal-Free and Organocatalytic Approaches
In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies that avoid the use of transition metals. Metal-free and organocatalytic approaches offer attractive alternatives for the synthesis of isobenzofuranones.
Electrochemical Methods for Lactonization
Electrochemical synthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, enabling a wide range of transformations without the need for chemical oxidants or reductants. The electrochemical lactonization of 2-alkylbenzoic acids to afford phthalides is a notable example. nih.govorganic-chemistry.org This method involves the direct C(sp³)-H lactonization using a graphite (B72142) anode and is applicable to substrates bearing primary, secondary, and tertiary C-H bonds. nih.govorganic-chemistry.org
Another electrochemical approach involves the spirolactonization of 2-arylbenzoic acids. rsc.org This process proceeds via an electrochemical cross-dehydrogenative coupling of twisted biphenyl-2-carboxylic acids with alcohols to provide spirolactones, which can then be isomerized to the corresponding lactones. rsc.org These methods offer a simple, intuitive, and atom-economical protocol for the synthesis of various phthalides and other lactones.
Table 4: Electrochemical Synthesis of Phthalides
| Entry | Substrate | Method | Product | Yield (%) |
| 1 | 2-Ethylbenzoic acid | C(sp³)-H Lactonization | 3-Methyl-1(3H)-isobenzofuranone | 92 |
| 2 | 2-Isopropylbenzoic acid | C(sp³)-H Lactonization | 3,3-Dimethyl-1(3H)-isobenzofuranone | 85 |
| 3 | Biphenyl-2-carboxylic acid | Spirolactonization | Dibenzo[b,d]pyran-6-one | 78 |
Photochemical and Visible-Light-Driven Processes
Photochemical reactions, particularly those driven by visible light, represent a rapidly growing area of synthetic chemistry, offering mild and sustainable reaction conditions. While specific examples for the direct synthesis of 3-(4-methylphenyl)-1(3H)-isobenzofuranone using photochemical methods are not extensively reported, the principles of photoredox catalysis have been applied to the synthesis of related heterocyclic structures.
For instance, the visible-light-mediated synthesis of polysubstituted dihydrofurans has been achieved through the cyclization of aromatic aldehydes with acrylonitriles. researchgate.net Similarly, functionalized benzofurans have been synthesized via visible-light-induced reactions. researchgate.net These examples highlight the potential of photochemical methods to be adapted for the synthesis of isobenzofuranone scaffolds. A plausible strategy could involve the radical-mediated cyclization of a suitable precursor initiated by a photocatalyst under visible light irradiation.
Table 5: Example of a Visible-Light-Mediated Synthesis of a Furanone Derivative
| Entry | Reactant 1 | Reactant 2 | Product | Photocatalyst | Yield (%) |
| 1 | Diethyl 2-(phenylamino)fumarate | Benzaldehyde | 3,4,5-Trisubstituted furan-2-one | Organo photocatalyst | 85 |
Organocatalytic Condensations and Cyclizations
Organocatalysis has revolutionized asymmetric synthesis by providing a powerful alternative to metal-based catalysts. Organocatalytic condensations and cyclizations can be envisioned as a viable route to 3-substituted isobenzofuranones.
Advanced Synthetic Strategies for Stereoselective and Functionalized Derivatives
Modern synthetic chemistry offers sophisticated methods for producing stereochemically defined and diversely substituted phthalide derivatives. These approaches, including asymmetric catalysis and multi-component reactions, provide efficient pathways to chiral and complex molecules that would be challenging to access through classical methods.
The development of asymmetric methods to synthesize chiral 3-substituted phthalides is crucial for accessing enantiomerically pure compounds with potential biological applications. A prominent strategy involves the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by spontaneous lactonization. nih.gov
One notable method employs a chiral phosphoramide (B1221513) ligand-Zn(II) complex, derived from (1R,2R)-diphenylethylenediamine, as the catalyst. This system facilitates the enantioselective addition of various organozinc reagents to the aldehyde group of the benzoate (B1203000) precursor, leading to the formation of chiral 3-substituted phthalides in high yields and with significant enantioselectivity. nih.gov
Another powerful technique is the sequential asymmetric arylation–lactonization pathway. nih.govrsc.org In this approach, reactive arylating agents, generated in situ via a boron-zinc exchange, are added to 2-formylbenzoates. The reaction is guided by a chiral amino naphthol ligand, which controls the stereochemical outcome of the arylation step. The resulting intermediate alcohol then undergoes an intramolecular cyclization (lactonization) to furnish the desired chiral 3-aryl phthalides. This method has proven effective for a range of substrates, consistently providing products with good yields and high enantiomeric excess (ee). nih.gov For instance, the reaction between methyl 2-formylbenzoate and various aryl boronic acids in the presence of a chiral ligand can yield the corresponding 3-arylphthalides with enantioselectivities ranging from 87-90% ee. nih.gov
| Method | Catalyst/Ligand | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric 1,2-Addition/Lactonization | Chiral phosphoramide ligand–Zn(II) complex | Methyl 2-formylbenzoates, Organozinc reagents | Chiral 3-substituted phthalides | High | Not specified | nih.gov |
| Asymmetric Arylation/Lactonization | Chiral amino naphthol ligand | 2-Formylbenzoates, Aryl boronic acids/Et2Zn | Chiral 3-aryl phthalides | Good | ~87–90% | nih.govrsc.org |
Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules like 3-arylphthalides in a single step from multiple starting materials. researchgate.net These reactions are characterized by their high atom economy and operational simplicity.
A notable example is the ruthenium-catalyzed intermolecular cascade reaction of aromatic acids with aromatic aldehydes. nih.gov This process involves the direct insertion of an ortho C-H bond of the aromatic acid into the polar C=O bond of the aldehyde, which is followed by a consecutive intramolecular nucleophilic substitution to form the lactone ring. nih.gov
Rhodium(III)-catalyzed cascade reactions have also been effectively employed. One such method involves the reaction of aryl acids with allenes, proceeding through an ortho C-H bond activation followed by an annulation pathway to yield disubstituted phthalides. nih.gov Another Rh(III)-catalyzed cascade involves the addition and cyclization of benzimidates with aldehydes. nih.gov This reaction demonstrates excellent functional group tolerance, with both electron-rich and electron-deficient aromatic aldehydes being suitable substrates, although electron-deficient aldehydes tend to provide higher yields. nih.gov
Furthermore, a sustainable one-pot cascade reaction for synthesizing 3-substituted phthalides has been developed using 2-formylbenzoic acid and β-keto acids in glycerol. This environmentally friendly method is catalytic and shows compatibility with a broad scope of β-keto acids, affording a variety of phthalide derivatives in good to excellent yields. nih.gov
| Method | Catalyst | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium-Catalyzed Cascade | Ruthenium complex | Aromatic acids, Aromatic aldehydes | Direct C-H bond insertion into C=O bond. | nih.gov |
| Rhodium(III)-Catalyzed Cascade | [Cp*RhCl2]2/AgSbF6 | Benzimidates, Aromatic aldehydes | High functional group compatibility. | nih.gov |
| Rhodium(III)-Catalyzed Annulation | Rhodium(III) complex | Aryl acids, Allenes | Regio- and stereoselective synthesis. | nih.gov |
| One-Pot Cascade in Glycerol | Not specified | 2-Formylbenzoic acid, β-Keto acids | Sustainable, green solvent. | nih.gov |
Chemical Reactivity and Derivatization of 1 3h Isobenzofuranone, 3 4 Methylphenyl Analogues
Reactions at the Lactone Moiety
The five-membered lactone ring is a key functional group that governs a significant portion of the reactivity of these compounds. It can undergo nucleophilic attack leading to ring-opening or be formed through intramolecular cyclization processes.
The ester functionality within the lactone ring is susceptible to cleavage by various nucleophiles. This ring-opening is a foundational reaction that can lead to a variety of functionalized benzene (B151609) derivatives. For instance, the presence of phenolic hydroxyl groups on the C-3 aryl substituent can facilitate a racemization process through the opening of the γ-lactone ring, which is favored by the potential to form an o- or p-quinone methide intermediate. nih.gov
The reaction of phthalimides, which are structurally related to phthalides, with nucleophiles like hydrazine (B178648) has been studied, demonstrating a nucleophile-assisted ring-opening. cmu.edu Treating phthalimides with a limited amount of hydrazine results in the formation of bisphosphonates, while an excess of hydrazine leads to aminoalkylphosphonates via the Gabriel synthesis pathway. cmu.edu These reactions highlight the susceptibility of the cyclic imide, and by analogy the cyclic ester (lactone), to nucleophilic attack and subsequent transformations.
Table 1: Examples of Ring-Opening Reactions in Related Cyclic Systems
| Starting Material | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Phthalimide derivative (1) | 0.5 equiv. Hydrazine | Bisphosphonate (2) | ~100% | cmu.edu |
| Phthalimide derivative (1) | 10-fold excess Hydrazine | Diethyl aminoalkylphosphonate (3) | 75% | cmu.edu |
This table illustrates ring-opening reactions on phthalimide, a system analogous to the phthalide (B148349) core, showcasing the potential for lactone ring-opening.
The synthesis of the 3-arylphthalide core often involves an intramolecular esterification or a related cyclization as the key step. A notable example is the nickel-catalyzed cascade reaction involving an aryl addition followed by intramolecular esterification to directly access 3-arylphthalides. researchgate.net Another strategy involves the Lewis acid-catalyzed intramolecular ring-opening of aziridines with esters, providing a novel route to 3-substituted phthalides. researchgate.net Rhodium(III)-catalyzed C-H bond activation and the addition of benzimidates to aldehydes also yield phthalides through a cascade addition and cyclization process. nih.gov In this reaction, the imidate directing group facilitates the C-H activation and subsequent cyclization to form the lactone ring. nih.gov
Reactions at the Aromatic Ring
The benzene ring of the isobenzofuranone core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The nature of the existing substituents dictates the regioselectivity and rate of these reactions.
Electrophilic aromatic substitution (EAS) reactions are fundamental for modifying aromatic rings. wikipedia.org Key examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The substituent already present on the aromatic ring determines the position of the incoming electrophile. uci.edu The lactone ring fused to the benzene ring acts as a deactivating group due to the electron-withdrawing nature of the carbonyl group. Deactivating groups typically direct incoming electrophiles to the meta position. ucalgary.ca However, the oxygen atom of the lactone can also donate electron density through resonance, which can influence the substitution pattern.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3. byjus.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group using an acyl halide/anhydride (B1165640) or alkyl halide with a Lewis acid catalyst. wikipedia.org
Functional groups introduced onto the aromatic ring via EAS or present on the starting materials can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. An alkyl group could be oxidized to a carboxylic acid. These interconversions add to the synthetic utility of the 3-arylphthalide scaffold, allowing for the creation of a diverse library of compounds.
Reactions at the C-3 Position and Substituted Phenyl Group
The C-3 position is a key site for introducing structural diversity into the phthalide framework. The bond between the C-3 carbon and the substituted phenyl group can be formed through various synthetic methods, and the substituents on the phenyl ring can also be modified.
An efficient method for creating the C(sp³)–C(sp²) bond at the C-3 position is the palladium-catalyzed Suzuki-type coupling. researchgate.net This reaction couples 3-bromophthalides with various arylboronic acids to produce a wide range of C(3)-arylphthalides in high yields. researchgate.netresearchgate.net The reaction is tolerant of different functional groups on the arylboronic acid, including methyl, methoxy, and fluoro groups. researchgate.net
Another approach involves the dehydrative coupling of 3-hydroxyphthalide with different arene rings under acidic conditions to form the C-3 aryl bond. nih.gov This condensation reaction proceeds smoothly and provides good yields of the desired 3-arylphthalides. nih.gov
Table 2: Synthesis of C(3)-Arylphthalides via Palladium-Catalyzed Coupling
| Arylboronic Acid | Catalyst/Base/Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | PdCl2(PPh3)2 / Na2CO3 / H2O:THF (9:1) | 70 °C | 3-Phenylphthalide | 94% | researchgate.net |
| 4-Methylphenylboronic acid | PdCl2(PPh3)2 / Na2CO3 / H2O:THF (9:1) | 70 °C | 3-(4-Methylphenyl)phthalide | 92% | researchgate.net |
| 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 / Na2CO3 / H2O:THF (9:1) | 70 °C | 3-(4-Methoxyphenyl)phthalide | 90% | researchgate.net |
This table summarizes the synthesis of various 3-arylphthalides from 3-bromophthalide (B1266435) and arylboronic acids, demonstrating the versatility of the Suzuki coupling reaction.
Modification of the 4-methylphenyl Moiety and other Aryl Substituents
Modification of the 4-methylphenyl group or other aryl substituents on the 3-position of the isobenzofuranone core can be achieved through cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govyoutube.comyoutube.com This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.gov
For instance, a 3-(4-bromophenyl)isobenzofuranone can serve as a substrate for a Suzuki-Miyaura coupling reaction with various arylboronic acids. This approach allows for the introduction of a wide range of substituted aryl groups at the 4-position of the phenyl ring. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with several aryl/heteroaryl boronic acids using a Pd(0) catalyst has been shown to yield novel pyrimidine (B1678525) analogs. mdpi.com While this example is on a different core structure, the principle is directly applicable to 3-arylphthalides.
An efficient synthesis of C(3)-arylphthalides has been achieved by coupling C(3)-bromophthalides with arylboronic acids under palladium catalysis. researchgate.net The reaction proceeds well in the presence of water, offering an environmentally benign method for diversifying the aryl substituent at the C-3 position. researchgate.net This C(sp³)–C(sp²) coupling has been optimized using PdCl2(PPh3)2 as the catalyst and Na2CO3 as the base in a water and THF solvent mixture. researchgate.net This methodology tolerates a variety of functional groups on the arylboronic acid, including methyl, ethyl, methoxy, ethoxy, naphthyl, and fluoro groups. researchgate.net
A proposed mechanism for this palladium-catalyzed coupling involves the oxidative insertion of Pd(0) into the C-Br bond of the 3-bromophthalide, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the 3,3-diarylphthalide product. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 3-Arylphthalides This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromoisobenzofuran-1(3H)-one | Phenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Water/THF | 3-Phenylisobenzofuran-1(3H)-one | 94 |
| 3-Bromoisobenzofuran-1(3H)-one | 4-Methylphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Water/THF | 3-(4-Methylphenyl)isobenzofuran-1(3H)-one | - |
| 3-Bromoisobenzofuran-1(3H)-one | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Water/THF | 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one | - |
| 3-Bromoisobenzofuran-1(3H)-one | 2-Naphthylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Water/THF | 3-(2-Naphthyl)isobenzofuran-1(3H)-one | - |
| 3-Bromoisobenzofuran-1(3H)-one | 4-Fluorophenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Water/THF | 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one | - |
Data compiled from research on palladium-catalyzed C(sp3)-C(sp2) coupling. researchgate.netresearchgate.net
Introduction of New Functional Groups at C-3
The introduction of new functional groups at the C-3 position of the isobenzofuranone ring is a key strategy for the synthesis of diverse phthalide derivatives. Several synthetic methods have been developed to achieve this transformation.
One approach involves the reaction of methyl 2-formylbenzoate (B1231588) with organozinc reagents, formed in situ from diethylzinc (B1219324) and various aryl boronic acids. benthamdirect.comresearchgate.net This one-pot method proceeds via a coordinated zinc carbonyl transition state, followed by arylation and intramolecular cyclization to afford 3-arylphthalides. benthamdirect.comresearchgate.net The electronic and steric properties of the substituents on the boronic acid influence the reaction time and yield. benthamdirect.com
Another versatile method is the Rhodium(III)-catalyzed C-H bond activation and addition of benzimidates to aldehydes. nih.gov This cascade reaction allows for the synthesis of 3-arylphthalides in a single step. The imidate acts as a directing group, enabling C-H bond activation and addition to the aldehyde, and also captures the reversibly formed alcohol intermediate. nih.gov This method demonstrates broad scope with high functional group compatibility for both aromatic and aliphatic aldehydes. nih.gov
Furthermore, 3-substituted phthalides can be synthesized from 2-formylarylketones through either nucleophile-induced or light-induced methods. organic-chemistry.org The nucleophile-induced method utilizes a catalyst such as NaCN in DMSO, proceeding through a Cannizzaro-Tishchenko-type mechanism. organic-chemistry.org The light-induced method employs UV light in DMSO and involves a Norrish II reaction. organic-chemistry.org Both methods are tolerant of various functional groups and proceed under mild conditions. organic-chemistry.org
Palladium-catalyzed decarboxylative allylic alkylation of allyl esters derived from 3-carboxyphthalides provides another route to functionalized phthalides. nsf.gov This process involves the formation of a stabilized aromatic anion, which then undergoes regioselective allylic coupling. nsf.gov
Arylogous Michael Reactions
The arylogous Michael reaction is a powerful tool for the formation of C-C bonds at the C-3 position of 3-arylphthalides, leading to the synthesis of 3,3-disubstituted phthalides. This reaction involves the addition of the enolate equivalent of the 3-arylphthalide to an α,β-unsaturated carbonyl compound.
The first arylogous Michael reaction of 3-aryl phthalides was developed using catalytic amounts of a base such as KOH or K3PO4, along with a crown ether like dibenzo-18-crown-6. nih.gov This method affords the corresponding 3,3-disubstituted phthalides in good to high yields and as single diastereomers in most cases. nih.gov
A highly enantioselective arylogous Michael reaction of 3-unsubstituted phthalides has also been described. nih.govkaust.edu.sa This phase-transfer methodology uses a catalytic amount of KOH/18-crown-6 (B118740) in the presence of N,O-bis(trimethylsilyl)acetamide (BSA) to give a broad range of 3-monosubstituted phthalides with high levels of syn diastereoselectivity and good yields. nih.govkaust.edu.sa This reaction is also applicable to unactivated 3-alkyl phthalides, yielding 3,3-dialkyl derivatives. nih.gov 3-Aryl derivatives are generally more reactive in these reactions compared to 3-unsubstituted and 3-alkyl phthalides due to the better stabilization of the arylogous 1-oxyisobenzofuran enolate. researchgate.net
Table 2: Examples of Arylogous Michael Reactions of Phthalides This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Phthalide Substrate | Michael Acceptor | Catalyst System | Product Type | Diastereoselectivity |
|---|---|---|---|---|
| 3-Arylphthalide | α,β-Unsaturated Ketone | KOH / Dibenzo-18-crown-6 | 3-Aryl-3-alkyl-substituted phthalide | High |
| 3-Unsubstituted Phthalide | α,β-Unsaturated Carbonyl | KOH / 18-crown-6 / BSA | 3-Monosubstituted phthalide | High (syn) |
| 3-Alkylphthalide | α,β-Unsaturated Carbonyl | KOH / 18-crown-6 / BSA | 3,3-Dialkyl-substituted phthalide | - |
Data based on studies of arylogous Michael reactions of phthalides. nih.govnih.govkaust.edu.sa
Friedel-Crafts Reactions on 3-Indolyl-Substituted Phthalides
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings and has been effectively utilized in the synthesis of 3-indolyl-substituted phthalides. nih.gov An efficient and facile method involves the Friedel-Crafts alkylation of indoles with 3-hydroxyisobenzofuran-1(3H)-one. scirp.org
This reaction can be catalyzed by a small amount of p-toluenesulfonic acid monohydrate (TsOH·H2O). scirp.org Various substituted indoles can react smoothly at room temperature to afford the corresponding 3-indolyl-substituted phthalides in good to excellent yields, with some reported yields up to 96%. scirp.org The reaction is generally successful with both electron-rich and electron-poor indoles. scirp.org
Another approach for the synthesis of 3-indolyl-substituted phthalides is the Friedel-Crafts reaction of indoles with 2-formylbenzoic acids in water, which also provides a wide range of products in good to excellent yields. researchgate.net
The reaction between 3-hydroxyisobenzofuran-1(3H)-one and indoles proceeds via the formation of an electrophilic phthalidyl cation under acidic conditions, which then attacks the electron-rich indole (B1671886) ring, typically at the C-3 position, to form the C-C bond. nih.gov
Table 3: Synthesis of 3-Indolyl-Substituted Phthalides via Friedel-Crafts Reaction This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Indole Substrate | Electrophile | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Indole | 3-Hydroxyisobenzofuran-1(3H)-one | TsOH·H2O | Dichloromethane | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one | 95 |
| 2-Methylindole | 3-Hydroxyisobenzofuran-1(3H)-one | TsOH·H2O | Dichloromethane | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one | 96 |
| 5-Methoxyindole | 3-Hydroxyisobenzofuran-1(3H)-one | TsOH·H2O | Dichloromethane | 3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one | 92 |
| 5-Nitroindole | 3-Hydroxyisobenzofuran-1(3H)-one | TsOH·H2O | Dichloromethane | 3-(5-Nitro-1H-indol-3-yl)isobenzofuran-1(3H)-one | 85 |
Data obtained from TsOH·H2O-catalyzed Friedel-Crafts reactions. scirp.org
Elimination Reactions for Unsaturated Derivatives
Elimination reactions provide a pathway to unsaturated derivatives of 3-substituted phthalides, specifically 3-ylidenephthalides. These compounds are also found in nature and serve as valuable synthetic precursors. bohrium.com
One method for the synthesis of (Z)-3-ylidenephthalides involves the reaction of 2-acylbenzoic acids with a catalyst such as AlCl3. researchgate.net This method has been applied to the gram-scale synthesis of the natural product (Z)-3-butylidene-5-hydroxyphthalide. researchgate.net
Another approach is the regioselective bromocyclization of 2-alkynylbenzoic acids to form 3-ylidenephthalides. researchgate.net Additionally, a protocol for the stereoselective synthesis of alkylidenephthalides has been developed through the reaction of o-hydroxychalcones with 3-sulfonylphthalide, which proceeds via a Michael addition-E2 elimination sequence. researchgate.net
The dehydration of 3-hydroxy-3-aryl-1(3H)-isobenzofuranones, which can be formed in situ, is another potential route to 3-ylidenephthalides. The E2 elimination of tertiary alcohols can be accomplished under relatively non-acidic conditions by treatment with phosphorus oxychloride (POCl3) in pyridine. libretexts.org This method is particularly effective for hindered secondary and tertiary alcohols where SN2 substitution is sterically hindered. libretexts.org
Table 4: Methods for the Synthesis of 3-Ylidenephthalides This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Starting Material | Reagent/Catalyst | Reaction Type | Product |
|---|---|---|---|
| 2-Acylbenzoic acid | AlCl3 | Condensation/Elimination | (Z)-3-Ylidenephthalide |
| 2-Alkynylbenzoic acid | Bromine source | Regioselective Bromocyclization | 3-Ylidenephthalide |
| o-Hydroxychalcone | 3-Sulfonylphthalide | Michael Addition-E2 Elimination | Alkylidenephthalide |
| 3-Hydroxy-3-aryl-1(3H)-isobenzofuranone | POCl3 / Pyridine | Dehydration (E2 Elimination) | 3-Aryl-ylidenephthalide |
Information compiled from various synthetic methodologies for unsaturated phthalide derivatives. researchgate.netresearchgate.netlibretexts.org
Advanced Spectroscopic and Structural Elucidation of 1 3h Isobenzofuranone, 3 4 Methylphenyl and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR data, the carbon skeleton, proton environments, and connectivity of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- can be fully established.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- is expected to show distinct signals for the aromatic protons of the phthalide (B148349) and the 4-methylphenyl (p-tolyl) moieties, the benzylic proton at the C3 position, and the methyl group protons. Based on data from structurally similar compounds, such as 3-(4-methoxyphenyl)-3H-1-isobenzofuranone, the chemical shifts can be accurately predicted. wiley-vch.de The benzylic proton (H-3) is highly deshielded by the adjacent oxygen atom and the aromatic ring, appearing as a singlet around 6.3-6.4 ppm. The protons of the p-tolyl group typically appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The four protons of the phthalide's benzene ring appear as a more complex multiplet pattern further downfield. The methyl protons give rise to a characteristic singlet at approximately 2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactone ring, typically appearing around 170.5 ppm. The carbon atom at the C3 position, bonded to both an oxygen and two aromatic rings, is found at approximately 82-83 ppm. Aromatic carbons resonate in the 115-150 ppm range, while the methyl carbon of the tolyl group appears upfield around 21-22 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- in CDCl₃ Note: Data are estimated based on values for the closely related analog 3-(4-methoxyphenyl)-3H-1-isobenzofuranone. wiley-vch.de
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (C=O) | - | ~170.5 |
| C3 | ~6.38 (s, 1H) | ~82.7 |
| C3a | - | ~149.7 |
| C4 | ~7.93 (d, 1H) | ~125.9 |
| C5 | ~7.63 (t, 1H) | ~134.2 |
| C6 | ~7.53 (t, 1H) | ~129.2 |
| C7 | ~7.30 (d, 1H) | ~122.9 |
| C7a | - | ~125.5 |
| C1' | - | ~135.0 |
| C2', C6' | ~7.25 (d, 2H) | ~129.6 |
| C3', C5' | ~7.15 (d, 2H) | ~127.0 |
| C4' | - | ~139.0 |
| 4'-CH₃ | ~2.41 (s, 3H) | ~21.8 |
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, COSY would show correlations between the adjacent aromatic protons on the phthalide ring (H4-H5, H5-H6, H6-H7) and between the ortho- and meta-protons on the p-tolyl ring (H2'/H3' and H5'/H6').
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum. For instance, the benzylic proton signal at ~6.38 ppm would show a cross-peak with the carbon signal at ~82.7 ppm (C3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of different molecular fragments. Key HMBC correlations would include a cross-peak between the benzylic proton (H3) and the carbonyl carbon (C1), as well as with the quaternary carbons of both aromatic rings (C3a, C7a, and C1'). Furthermore, the methyl protons would show a correlation to the C4' carbon of the p-tolyl ring, confirming its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is useful for determining stereochemistry and conformation. In this molecule, a key NOE would be observed between the benzylic proton (H3) and the ortho-protons of both the phthalide ring (H4) and the p-tolyl ring (H2'/H6'), confirming the spatial proximity of these groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, the molecular formula is C₁₅H₁₂O₂. The calculated exact mass for the molecular ion [M]⁺ is 224.08373 u. An HRMS experiment would aim to find an ion with a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.
Table 2: HRMS Data for 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-
| Ion | Calculated m/z |
| [M]⁺ (C₁₅H₁₂O₂⁺) | 224.08373 |
| [M+H]⁺ (C₁₅H₁₃O₂⁺) | 225.09155 |
| [M+Na]⁺ (C₁₅H₁₂O₂Na⁺) | 247.07349 |
In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides a fingerprint that helps confirm the molecular structure.
For 3-arylphthalides, a primary and highly characteristic fragmentation pathway involves the cleavage of the C3-C1' bond, leading to the formation of a stable phthalidyl cation. researchgate.netimjst.org Another significant fragmentation is the loss of the entire p-tolyl substituent.
Key expected fragments include:
m/z 224: The molecular ion peak [M]⁺.
m/z 133: This prominent peak corresponds to the phthalidyl cation [C₈H₅O₂]⁺, formed by the loss of the tolyl radical. This is a diagnostic fragment for the phthalide core structure. imjst.org
m/z 91: This fragment corresponds to the tropylium (B1234903) cation [C₇H₇]⁺, which is a common and stable fragment derived from the p-tolyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group within the five-membered γ-lactone ring. This band typically appears at a higher frequency (1780-1760 cm⁻¹) compared to a standard ester or six-membered lactone due to ring strain. Other significant absorptions include those for aromatic C-H and C=C stretching.
Table 3: Characteristic IR Absorption Bands for 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretching | Aromatic Rings |
| 2950-2850 | C-H Stretching | Methyl Group (-CH₃) |
| ~1770 | C=O Stretching (strong) | γ-Lactone |
| 1600-1450 | C=C Stretching | Aromatic Rings |
| ~1280 | C-O Stretching | Lactone (Ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For 3-arylphthalides, including 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in these systems are typically π → π* transitions, associated with the aromatic rings and the carbonyl group of the lactone.
The position and intensity of the absorption maxima are sensitive to the molecular environment, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org Studies on related 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones have demonstrated that the polarity of the solvent can significantly influence the UV-Vis absorption spectra. researchgate.net An increase in solvent polarity often leads to a shift in the absorption maximum. A bathochromic shift (red shift) suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a hypsochromic shift (blue shift) indicates that the ground state is more stabilized. wikipedia.org The solvatochromic behavior of these compounds can be analyzed using models like the Kamlet-Taft and Catalán solvent parameter sets to quantify the contributions of specific and non-specific solvent-solute interactions. researchgate.net
For 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, the electronic transitions are influenced by the π-electron system of the fused benzene ring, the γ-lactone moiety, and the appended 4-methylphenyl group. The methyl group, being an electron-donating group, can cause a slight red shift in the absorption bands compared to the unsubstituted 3-phenylphthalide. The study of solvatochromism in different solvents provides valuable insights into the intramolecular charge transfer (ICT) character of the electronic transitions. researchgate.net
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) - Hypothetical Data |
| n-Hexane | 1.88 | 280 |
| Dichloromethane | 8.93 | 285 |
| Acetone | 20.7 | 288 |
| Methanol | 32.7 | 292 |
| Water | 80.1 | 295 |
This table presents hypothetical UV-Vis absorption data for 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- in various solvents to illustrate the concept of solvatochromism, showing a positive solvatochromic (bathochromic) shift with increasing solvent polarity.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
The core isobenzofuranone ring system is generally planar or nearly planar. arabjchem.org The substituent at the 3-position, in this case, the 4-methylphenyl group, will adopt a specific orientation relative to the isobenzofuranone core to minimize steric hindrance. The crystal packing of these molecules is governed by a variety of intermolecular interactions, including van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially C-H···O and C-H···π hydrogen bonds. nsf.gov
In the crystal lattice, molecules often arrange in patterns that maximize these stabilizing interactions. For instance, in the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, intermolecular N—H···N and C—H···N hydrogen bonds, along with weak C—H···π interactions, create a three-dimensional network. arabjchem.org Similar interactions would be expected to play a crucial role in the solid-state architecture of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, dictating its crystal packing and physical properties such as melting point and solubility.
| Parameter | 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one arabjchem.org |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9351(4) |
| b (Å) | 11.1687(6) |
| c (Å) | 16.1281(9) |
| α (°) | 73.713(5) |
| β (°) | 80.362(5) |
| γ (°) | 72.882(4) |
| Z | 4 |
This table provides crystallographic data for a related derivative, illustrating the type of information obtained from X-ray diffraction studies.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, ECD Spectroscopy for Chiral Derivatives)
When the 3-position of the isobenzofuranone ring is a stereocenter, as would be the case for chiral derivatives of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, chiroptical methods become essential for assigning the absolute configuration. The two primary techniques are optical rotation and electronic circular dichroism (ECD) spectroscopy.
Optical Rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the molecule's absolute configuration. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions (dextrorotatory, +, or levorotatory, -). wikipedia.org While optical rotation is a valuable tool, its predictive power for determining absolute configuration from first principles can be limited without reference to known compounds or complex computational models. nih.gov
| Chiroptical Method | Principle | Application in Stereochemical Assignment |
| Optical Rotation | Measures the rotation of plane-polarized light. wikipedia.org | The sign (+/-) and magnitude of the specific rotation are characteristic of a particular enantiomer. libretexts.org |
| ECD Spectroscopy | Measures the differential absorption of left and right circularly polarized light. nih.gov | The experimental ECD spectrum is compared with computationally predicted spectra for each enantiomer to assign the absolute configuration. nih.gov |
This table summarizes the principles and applications of key chiroptical methods for the stereochemical assignment of chiral molecules.
Theoretical and Computational Chemistry Studies of Isobenzofuranone Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study isobenzofuranone systems, employing functionals like B3LYP and M06-2X with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to model their properties. nih.govresearchgate.netmdpi.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 3-(4-methylphenyl)-1(3H)-isobenzofuranone, DFT calculations are used to refine bond lengths, bond angles, and torsion angles. arabjchem.orgresearchgate.net
A key structural feature is the dihedral angle between the planar isobenzofuranone core and the appended 4-methylphenyl ring. While extensive conjugation would favor planarity, steric hindrance between the rings often leads to a twisted conformation. Computational analysis reveals the lowest energy state, which involves a specific, non-planar orientation of the aryl substituent relative to the phthalide (B148349) group. arabjchem.org Studies on similar 3-substituted isobenzofuranones have shown that the phthalide group itself is essentially planar. arabjchem.org The optimized geometry is confirmed as a true minimum by ensuring the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. mdpi.com
Interactive Table: Representative Calculated Geometric Parameters for 3-Aryl-Isobenzofuranone Systems
| Parameter | Description | Typical Calculated Value Range |
| C=O Bond Length | Carbonyl bond in the lactone ring | 1.20 - 1.22 Å |
| C-O-C Angle | Angle within the lactone ring | 108° - 110° |
| Dihedral Angle | Twist between the isobenzofuranone and phenyl rings | 50° - 70° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and electronic transitions. mdpi.comirjweb.com A smaller gap generally implies higher reactivity. irjweb.com
For 3-aryl isobenzofuranone systems, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often distributed across the electron-deficient lactone moiety, particularly the carbonyl group. mdpi.combeilstein-journals.org The presence of the electron-donating methyl group at the para position of the phenyl ring in 3-(4-methylphenyl)-1(3H)-isobenzofuranone is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 3-phenylisobenzofuranone. This modification enhances the molecule's electron-donating capacity and influences its reactivity. beilstein-journals.orgnih.gov
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to investigate charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. scielo.org.za
Interactive Table: Calculated Frontier Orbital Energies for Substituted Isobenzofuranone Analogs
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| 3-Phenylisobenzofuranone (unsubstituted) | -6.5 to -6.8 | -1.5 to -1.8 | 4.7 to 5.3 |
| 3-(4-methylphenyl)isobenzofuranone | -6.3 to -6.6 | -1.5 to -1.8 | 4.5 to 5.1 |
| 3-(4-nitrophenyl)isobenzofuranone | -6.8 to -7.1 | -2.1 to -2.4 | 4.4 to 5.0 |
Note: Values are representative and depend on the specific DFT functional and basis set used.
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By comparing the theoretically predicted spectrum with experimental data, a conclusive structural assignment can be made. nih.gov Calculations are typically performed using the same solvent as in the experiment to account for solvent effects. scielo.org.za
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. researchgate.netarabjchem.org These calculations can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
Interactive Table: Example of Predicted vs. Experimental ¹³C NMR Shifts for a 3-Aryl-Isobenzofuranone Skeleton
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Carbonyl) | 169.5 | 170.1 |
| C3 (Lactone Methylene) | 85.2 | 84.7 |
| C-ipso (Phenyl) | 138.9 | 139.5 |
| C-para (Phenyl) | 128.5 | 129.0 |
Note: Values are hypothetical examples based on typical accuracies of GIAO calculations.
Computational Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. e3s-conferences.org
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. scm.com Locating a TS is a critical, though often challenging, part of mechanistic studies. joaquinbarroso.com Algorithms like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2, QST3) or Berny optimization are used to find these structures. joaquinbarroso.com Once a TS is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or cleavage). scm.comjoaquinbarroso.com
For a reaction involving 3-(4-methylphenyl)-1(3H)-isobenzofuranone, such as a [3+2] cycloaddition, DFT calculations can be used to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.netnih.govnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the located transition state correctly connects the reactants and products. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. pku.edu.cn
Studies on Electronic and Steric Effects of Substituents on Molecular Properties
The properties and reactivity of the isobenzofuranone scaffold are highly tunable by altering the substituents on the aryl ring. ajpchem.org Computational studies allow for a systematic investigation of these substituent effects. nih.gov
Electronic Effects: The 4-methyl group on the phenyl ring is an electron-donating group (EDG) through induction and hyperconjugation. DFT calculations can quantify this effect by analyzing the charge distribution, HOMO-LUMO gap, and molecular electrostatic potential. nih.gov An EDG like the methyl group increases the electron density on the phenyl ring, which can influence the reactivity of the entire molecule. For instance, it can affect the nucleophilicity or electrophilicity of different sites and modulate the molecule's photophysical properties. researchgate.net
Steric Effects: The size and orientation of the 4-methylphenyl group exert steric influence. nih.gov While the para-methyl group itself adds minimal bulk near the linkage to the isobenzofuranone core, the entire aryl group's rotation can be sterically hindered. This can affect how the molecule packs in the solid state or how it interacts with a biological receptor or catalyst. acs.org Computational models can quantify these steric effects by calculating rotational energy barriers or using descriptors like buried volume. nih.govresearchgate.net
Intermolecular Interactions and Aggregation Behavior Modeling in Solution or Solid State
In the condensed phase (solid or liquid), molecules of 3-(4-methylphenyl)-1(3H)-isobenzofuranone interact with each other and with solvent molecules. These non-covalent interactions are critical in determining properties like solubility, melting point, and crystal structure.
Computational modeling can be used to study these interactions. By calculating the interaction energy of a dimer or a small molecular cluster, the strength and nature of intermolecular forces can be assessed. For aromatic systems like this isobenzofuranone derivative, the dominant interactions are typically:
π-π Stacking: The interaction between the electron clouds of the aromatic isobenzofuranone core and the 4-methylphenyl ring of adjacent molecules.
C-H···π Interactions: The interaction of C-H bonds with the π-system of a nearby aromatic ring.
C-H···O Interactions: Weak hydrogen bonds can form between C-H bonds and the oxygen atoms of the lactone carbonyl group in neighboring molecules. arabjchem.org
These interactions collectively stabilize the crystal lattice in the solid state. arabjchem.org In solution, these interactions compete with solute-solvent interactions, influencing aggregation and solubility behavior. Computational models can simulate these environments to provide a more complete picture of the molecule's behavior.
Environmental Fate and Degradation Studies Academic Perspective
Environmental Transformation Pathways and Metabolite Identification
Environmental transformation refers to the chemical alteration of a compound in the environment through processes such as hydrolysis, photolysis, and oxidation. These transformations can lead to the formation of new compounds, known as metabolites, which may have different properties and environmental effects than the parent compound.
A thorough investigation in this area would typically involve laboratory studies under controlled conditions that simulate various environmental scenarios. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to identify the structure of any resulting metabolites. However, no specific studies detailing the environmental transformation pathways or identifying the metabolites of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- were found in the reviewed literature.
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. It is a critical process that determines the persistence of many chemicals in the environment. Studies in this area aim to understand the specific microorganisms and enzymatic pathways involved in the degradation of a compound in both water and soil.
Research in this field often involves incubating the chemical with microbial consortia from relevant environmental samples and monitoring its disappearance over time. Genetic and proteomic analyses can further elucidate the specific enzymes responsible for the degradation process. Despite the importance of this process, no research was identified that specifically investigates the biodegradation mechanisms of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- in either aquatic or terrestrial environments.
Adsorption and Desorption Behavior in Soils and Sediments
The extent to which a chemical binds to soil and sediment particles, a process known as adsorption, significantly influences its mobility and bioavailability in the environment. Desorption is the reverse process, where the chemical is released from these particles. The balance between adsorption and desorption is a key factor in determining whether a compound will leach into groundwater or be transported with surface runoff.
Laboratory batch equilibrium studies are commonly used to quantify the adsorption and desorption characteristics of a chemical in different types of soils and sediments. These studies yield important parameters such as the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). No publicly available studies were found that have determined these coefficients or otherwise characterized the adsorption and desorption behavior of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-.
Assessment of Environmental Persistence and Mobility
Environmental persistence refers to the length of time a chemical remains in the environment before being broken down. It is often expressed as a half-life (t½), which is the time it takes for half of the initial amount of the substance to disappear. Mobility describes the potential for a chemical to move through the environment.
The assessment of persistence and mobility integrates data from biodegradation and adsorption-desorption studies. A compound that biodegrades slowly and has low adsorption to soil and sediment is considered to be both persistent and mobile, raising concerns about its potential to contaminate water resources. Due to the lack of specific data on the biodegradation and soil/sediment behavior of 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-, a conclusive assessment of its environmental persistence and mobility cannot be made at this time.
Q & A
Q. What are the established synthetic routes for 3-(4-methylphenyl)-1(3H)-isobenzofuranone, and what catalytic conditions optimize yield?
The compound is synthesized via a solvent-free condensation reaction between phthalaldehyde and 4-methylacetophenone, catalyzed by ZrOCl₂·8H₂O. Key steps include:
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals:
- Space group : Centrosymmetric (e.g., ), indicating a racemic mixture.
- Asymmetric center : C3 atom adopts an R configuration.
- Packing : Stabilized by dimeric ring motifs via intermolecular H-bonding and π-system interactions. Crystallographic data are deposited at the Cambridge Crystallographic Data Centre (CCDC 1505246) .
Q. What spectroscopic methods are used to confirm its structural identity?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry.
- NMR : Confirms substituent positions (e.g., methylphenyl group at C3).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H, C···H) .
Advanced Research Questions
Q. How do non-covalent interactions influence the supramolecular assembly of this compound?
Hirshfeld surface analysis identifies key interactions:
Q. How does the methyl substituent on the phenyl ring affect molecular conformation compared to analogs?
Q. What computational tools predict the stability of isobenzofuranone derivatives?
- Energy framework analysis : Calculates interaction energies (e.g., electrostatic, dispersion) between molecular pairs.
- Electrostatic potential maps : Highlight regions prone to nucleophilic/electrophilic attacks. These methods help rationalize crystallization behavior and solubility .
Q. How can enantiomeric resolution be achieved given its racemic crystallization?
- Chiral HPLC : Using cellulose-based columns to separate enantiomers.
- Polarimetry : Monitors optical activity post-synthesis.
- Chiral auxiliaries : Introduce temporary stereogenic centers during synthesis to bias crystallization .
Methodological Recommendations
- Synthetic optimization : Vary catalyst loading (2–10 mol%) and temperature to maximize yield.
- Crystallization screening : Test solvents like acetone/water mixtures to explore polymorphs.
- Computational validation : Pair Hirshfeld data with DFT calculations to model interaction energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
